7-Chloro-5-(pyridin-3-yl)-quinolin-8-ol
Description
7-Chloro-5-(pyridin-3-yl)-quinolin-8-ol is a substituted 8-hydroxyquinoline derivative characterized by a chlorine atom at the C7 position and a pyridin-3-yl group at the C5 position of the quinoline core. The 8-hydroxyquinoline scaffold is widely explored in medicinal chemistry due to its metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and antiviral effects . Modifications at the C5 and C7 positions significantly influence the compound’s pharmacological profile, stability, and pharmacokinetics.
Properties
Molecular Formula |
C14H9ClN2O |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
7-chloro-5-pyridin-3-ylquinolin-8-ol |
InChI |
InChI=1S/C14H9ClN2O/c15-12-7-11(9-3-1-5-16-8-9)10-4-2-6-17-13(10)14(12)18/h1-8,18H |
InChI Key |
IMHBWNXLGABGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C3=C2C=CC=N3)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Key 8-Hydroxyquinoline Derivatives
Key Observations :
- C5 Position : The pyridin-3-yl group in the target compound may enhance binding to aromatic-rich protein pockets compared to alkyl or sulfonamide groups .
- C7 Position: Chlorine at C7 is common in bioactive quinolines, contributing to electron-withdrawing effects and metabolic stability .
Comparison with Other Pathways :
- Nitro Reduction: Derivatives like 7-amino-5-chloro-2-styrylquinolin-8-ol are synthesized via sodium dithionite reduction of nitro groups .
- Aldol Condensation: Morpholino(phenyl)methyl groups at C7 are introduced using aromatic aldehydes and amines .
Pharmacological Activity and Stability
Key Findings :
- Antiviral Activity: C5 modifications, such as (p-tolylamino)methyl, improve antiviral potency while reducing cytotoxicity .
- Metabolic Stability : Unsaturated derivatives (e.g., benzo[e][1,2,4]thiadiazine) show enhanced stability over saturated analogs due to resistance to hepatic CYP450 oxidation .
Physicochemical Properties
Table 3: Analytical Data for Selected Compounds
Insights :
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